5-(Methylsulfanyl)furan-3-carboxylic acid

Description

Historical Context and Evolution of Furanic Carboxylic Acid Chemistry

The history of furan (B31954) chemistry began not with the parent heterocycle, but with one of its derivatives. In 1780, Carl Wilhelm Scheele first described 2-furoic acid, which he obtained through the dry distillation of mucic acid and initially named pyromucic acid. britannica.comwordpress.comwikipedia.org This discovery marked the first synthesis of any furan compound. wikipedia.org Shortly after, in 1831, Johann Wolfgang Döbereiner reported the synthesis of another crucial derivative, furfural (B47365), which was later characterized by John Stenhouse. wordpress.com The parent compound, furan, was not prepared until 1870 by Heinrich Limpricht. wikipedia.orgwordpress.com

Early research focused predominantly on derivatives at the 2- and 5-positions due to the high reactivity of these sites and the ready availability of precursors like furfural, which is produced from biomass such as corn cobs and oat hulls. wikipedia.orgbritannica.com The chemistry of furan-3-carboxylic acids developed more slowly. However, as synthetic methodologies advanced, these isomers gained attention for their distinct properties and the unique structural motifs they could generate, leading to a broader exploration of the furan chemical space. google.comchemicalbook.com

Structural Classification and Nomenclature of Furan-3-carboxylic Acid Derivatives

The systematic naming of furan derivatives follows the nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC). qmul.ac.ukncert.nic.in The furan ring is numbered starting from the oxygen atom as position 1, proceeding clockwise or counter-clockwise to give substituents the lowest possible locants. wikipedia.org For the parent compound, 3-furancarboxylic acid (also known as 3-furoic acid), the carboxylic acid group is located at the third carbon atom of the furan ring. chemicalbook.comnist.gov

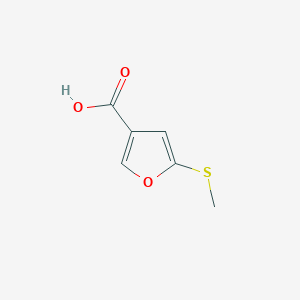

Substituents are named as prefixes to the parent name. In the case of 5-(Methylsulfanyl)furan-3-carboxylic acid , the name is derived as follows:

Furan : The core five-membered heterocyclic ring with one oxygen atom.

-3-carboxylic acid : Indicates a carboxyl group (-COOH) attached to position 3 of the furan ring.

5-(Methylsulfanyl)- : Specifies a methylsulfanyl group (-SCH₃) attached to position 5 of the ring.

This systematic approach allows for the unambiguous identification of complex structures. The table below illustrates the nomenclature for several related furan-3-carboxylic acid derivatives.

| Compound Name | Parent Structure | Substituent(s) and Position(s) |

| 2,5-Dimethylfuran-3-carboxylic acid | Furan-3-carboxylic acid | Methyl at C2, Methyl at C5 |

| 5-Bromofuran-3-carboxylic acid | Furan-3-carboxylic acid | Bromo at C5 |

| 5-(Hydroxymethyl)furan-3-carboxylic acid | Furan-3-carboxylic acid | Hydroxymethyl at C5 |

| 5-(4-Methoxyphenoxymethyl)-2-methylfuran-3-carboxylic acid | Furan-3-carboxylic acid | 4-Methoxyphenoxymethyl at C5, Methyl at C2 |

This table demonstrates the systematic naming of various substituted furan-3-carboxylic acids based on IUPAC nomenclature.

Significance of 5-Substituted Furan-3-carboxylic Acid Scaffolds in Modern Organic Synthesis and Materials Science

The furan-3-carboxylic acid scaffold, particularly when substituted at the 5-position, is a valuable platform in both organic synthesis and materials science. The arrangement of functional groups allows for the creation of diverse molecular architectures with tailored properties.

In organic synthesis , these scaffolds serve as versatile intermediates. The carboxylic acid group can be readily converted into other functional groups like esters, amides, and acyl halides, providing access to a wide range of derivatives. google.comnih.gov For example, certain furan-3-carboxamides have been synthesized and investigated for their antimicrobial activities. nih.gov Furthermore, the furan ring itself can participate in various transformations, including cycloaddition reactions, which are useful for building complex polycyclic systems. numberanalytics.com Derivatives of (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid have been designed as potent agonists for specific NMDA receptor subtypes, highlighting the scaffold's utility in medicinal chemistry. nih.gov

In materials science , furan-based compounds derived from biomass are gaining significant attention as sustainable alternatives to petroleum-based chemicals. acs.orgnih.govrsc.org Furan-2,5-dicarboxylic acid (FDCA), a related isomer, is a well-known monomer for producing bio-based polyesters like polyethylene (B3416737) furanoate (PEF). acs.orgrsc.org While less common, 5-substituted furan-3-carboxylic acids also hold potential for polymer development. Their asymmetric structure can introduce unique properties into the resulting polymers. For instance, alkyl-substituted furan-3-carboxylic acid derivatives have been shown to act as effective light stabilizers for organic polymers. google.com

| Application Area | Example Derivative Class | Significance |

| Medicinal Chemistry | Furan-3-carboxamides | Scaffolds for antimicrobial agents. nih.gov |

| Medicinal Chemistry | (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acids | Development of subtype-specific NMDA receptor agonists. nih.gov |

| Materials Science | Alkyl-substituted furan-3-carboxylic acid esters | Used as light stabilizers in polymers. google.com |

| Agrochemicals | General Furan Derivatives | Building blocks for fungicides and other bioactive molecules. nih.gov |

This table summarizes key applications of scaffolds based on 5-substituted furan-3-carboxylic acids.

Overview of Research Trajectories for Heterocyclic Compounds Bearing Methylsulfanyl Moieties

Sulfur-containing compounds are integral to medicinal chemistry, with sulfur-derived functional groups appearing in a wide array of pharmaceuticals. nih.gov The methylsulfanyl (-SCH₃) group, also known as a methylthio group, is of particular interest. Its incorporation into a heterocyclic ring can significantly modulate a molecule's biological activity, lipophilicity, and metabolic stability.

Research in this area often focuses on several key themes:

Synthesis and Modification : Developing new synthetic methods for introducing methylsulfanyl groups onto heterocyclic cores and studying their subsequent chemical transformations, such as oxidation to the corresponding methylsulfinyl or methylsulfonyl groups. researchgate.net Oxidation of the sulfur atom can dramatically alter the electronic properties and hydrogen-bonding capacity of the molecule.

Structure-Activity Relationship (SAR) Studies : Researchers systematically modify the structure of lead compounds to understand how the position and chemical nature of the methylsulfanyl group influence biological activity. For instance, a comparative analysis of the NMR spectra of pyrimidine (B1678525) derivatives bearing methylsulfanyl and methylsulfonyl groups helps in characterizing these structures and correlating them with their functions. researchgate.net

The inclusion of a methylsulfanyl group on a furan ring, as in this compound, combines the chemical versatility of the furan scaffold with the unique properties imparted by the sulfur moiety.

Research Gaps and Future Outlook for this compound

Despite the established importance of both furan-3-carboxylic acids and methylsulfanyl-containing heterocycles, a notable research gap exists for the specific compound This compound . A survey of scientific literature reveals a lack of dedicated studies on its synthesis, characterization, and potential applications. It is most likely encountered as a niche intermediate in larger synthetic campaigns or as part of a compound library rather than a primary research target.

This gap presents several opportunities for future investigation:

Novel Synthetic Routes : Developing efficient and scalable synthetic pathways to access this compound and its derivatives would be a valuable first step. This would enable further exploration of its chemical and physical properties.

Exploration of Chemical Reactivity : A systematic study of its reactivity is needed. This includes the transformation of the carboxylic acid group, electrophilic substitution on the furan ring, and oxidation of the methylsulfanyl group to the corresponding sulfoxide (B87167) and sulfone. These derivatives would possess different electronic and steric profiles, potentially leading to novel applications.

Screening for Biological Activity : Given the wide range of biological activities associated with both furan and sulfur-containing heterocycles, this compound and its derivatives are logical candidates for biological screening. ijabbr.comopenmedicinalchemistryjournal.com They could be tested for antimicrobial, anti-inflammatory, or anticancer properties, among others.

Polymer and Materials Science Applications : As a functionalized furanic monomer, it could be investigated for incorporation into novel polymers. The sulfur atom could provide unique properties, such as altered thermal stability, refractive index, or affinity for metal surfaces, making it a candidate for advanced materials development.

Properties

IUPAC Name |

5-methylsulfanylfuran-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3S/c1-10-5-2-4(3-9-5)6(7)8/h2-3H,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHTXNWPABCMYSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=CO1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Methylsulfanyl Furan 3 Carboxylic Acid and Its Key Analogues

Direct Synthesis Approaches to the Furan-3-carboxylic Acid Core

The synthesis of the furan-3-carboxylic acid scaffold is a critical step, and several distinct approaches have been developed to achieve this. These methods focus on efficiently constructing the furan (B31954) ring with the desired carboxylic acid functionality at the 3-position.

Aromatization-Based Routes from Dihydrofuran Precursors

One effective strategy for synthesizing substituted furans involves the aromatization of a dihydrofuran precursor. This approach typically involves creating a 2,3-dihydrofuran (B140613) intermediate which can then be converted to the aromatic furan ring. For instance, a new series of furan-3-carboxamides has been synthesized starting from the aromatization of 4-trichloroacetyl-2,3-dihydrofuran. nih.gov This intermediate serves as a versatile platform, which, upon aromatization, yields a 3-trichloroacetyl furan. This furan derivative can then undergo further transformations, such as nucleophilic displacement of the trichloromethyl group, to yield the desired furan-3-carboxylic acid derivatives. nih.gov

Cycloaddition and Cycloisomerization Strategies for Furan Ring Formation

Cycloaddition and cycloisomerization reactions represent powerful, atom-economical methods for constructing the furan nucleus. nih.gov The inherent diene character of furans makes them suitable for [4+2] cycloaddition reactions, such as the Diels-Alder reaction, which can be used to form complex cyclic systems. rsc.orgnumberanalytics.com While electron-withdrawing groups can hinder the reactivity of furans in these reactions, the use of a base can promote the reaction by forming a carboxylate, which reduces the electron-withdrawing effect. rsc.org

Gold-catalyzed cycloisomerization offers another efficient route. For example, β-alkynyl β-ketoesters can be converted into trisubstituted furans in high yields using catalysts like AuCl3. researchgate.net This process is believed to proceed through the activation of the alkyne by the gold catalyst, followed by an intramolecular attack from the ketone oxygen to form the furan ring. researchgate.net Similarly, iron(III) chloride has been shown to catalyze the transformation of aryl- and alkyl β-ketoesters to provide access to functionalized furan cores. researchgate.net

| Catalyst | Starting Material | Product | Yield |

| AuCl3 | β-alkynyl β-ketoesters | Trisubstituted furans | Good to High |

| FeCl3 | Aryl- and alkyl β-ketoesters | Functionalized furans | Not specified |

| Rhodium(II) acetate | 2-alkynyl 2-diazo-3-oxobutanoates | Furo[3,4-c]furans | Good |

This table summarizes various catalytic cycloisomerization strategies for furan ring synthesis.

Palladium-Catalyzed Oxidative Carbonylation Reactions for Furan-3-carboxylic Esters

A highly efficient, one-step method for producing furan-3-carboxylic esters involves the direct oxidative carbonylation of 3-yne-1,2-diol derivatives, catalyzed by a palladium iodide (PdI2)/potassium iodide (KI) system. acs.orgnih.govacs.org This reaction proceeds under relatively mild conditions (100 °C, 40 atm of CO/air) and provides fair to excellent yields (56–93%). acs.orgnih.govacs.org The process involves a sequence of a 5-endo-dig heterocyclization, followed by alkoxycarbonylation and dehydration, using oxygen from the air as the sole external oxidant. acs.orgnih.gov This methodology offers a direct route to highly valuable furan-3-carboxylic esters from readily available starting materials. consensus.app

| Substrate | Catalyst System | Product | Yield |

| 3-yne-1,2-diols | PdI2/KI | Furan-3-carboxylic esters | 56-93% |

| 2-methyl-3-yne-1,2-diols | PdI2/KI | 4-methylene-4,5-dihydrofuran-3-carboxylates | 58-70% |

This table highlights the yields obtained from the palladium-catalyzed oxidative carbonylation of different alkyne diols. acs.orgnih.gov

Strategies for Incorporating the Methylsulfanyl Moiety

Once the furan-3-carboxylic acid core is established, the next crucial step is the introduction of the methylsulfanyl (-SCH3) group at the 5-position.

Nucleophilic Substitution Reactions on Halogenated Furan Precursors

A common and effective method for introducing a sulfur-containing functional group onto an aromatic ring is through nucleophilic substitution of a halogen atom. In the context of furan synthesis, this involves reacting a halogenated furan precursor, such as 5-bromofuran-3-carboxylic acid, with a sulfur-based nucleophile. For example, the synthesis of 5-(2-methyl-5-fluorophenylthio)furan-3-carboxylic acid was achieved by reacting 5-bromofuran-3-carboxylic acid with 2-methyl-5-fluorothiophenol in the presence of cuprous oxide. prepchem.com This principle can be directly applied to the synthesis of 5-(methylsulfanyl)furan-3-carboxylic acid by using sodium thiomethoxide as the nucleophile to displace a halogen (e.g., bromine or chlorine) from the 5-position of the furan-3-carboxylic acid ring.

Direct Methylthiolation of Furan Ring Systems

Direct C-H functionalization offers a more atom-economical approach by avoiding the pre-installation of a halogen atom. While direct C-H methylthiolation of furan-3-carboxylic acid itself is not widely documented, related methodologies provide a proof of concept. For instance, dimethyl(methylthio)sulfonium (B1224233) tetrafluoroborate (B81430) (DMTSF) can be used as an electrophile to induce cyclization and introduce a thiomethyl group. rsc.org This reagent has been used to cyclize o-alkynyl anisoles to form 3-thiomethyl-substituted benzofurans. rsc.org Another related method involves the DMTSF-induced cyclization of bis(methylsulfanyl) carbonyl compounds, which proceeds through the methylthiolation of a thioacetal group to form a thionium (B1214772) ion, followed by cyclization and elimination to furnish a 2-thio-substituted furan. nih.gov These electrophilic methylthiolation strategies could potentially be adapted for the direct functionalization of the electron-rich furan ring at the 5-position.

Paal-Knorr Type Cyclization Incorporating Sulfur-Containing Building Blocks

The Paal-Knorr synthesis is a cornerstone method for the formation of five-membered heterocycles like furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds. wikipedia.orgambeed.com The traditional furan synthesis involves the acid-catalyzed cyclization and dehydration of a 1,4-diketone. wikipedia.org

To synthesize a furan with a methylsulfanyl group at the 5-position, such as this compound, the Paal-Knorr strategy would necessitate a 1,4-dicarbonyl precursor that already contains the required sulfur moiety. The reaction proceeds via protonation of one carbonyl group, followed by nucleophilic attack from the enol form of the other carbonyl, leading to a hemiacetal intermediate which then dehydrates to form the furan ring. wikipedia.org

While the direct Paal-Knorr synthesis of thiophenes involves a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent reacting with the dicarbonyl compound, the synthesis of a sulfur-substituted furan relies on the sulfur atom being present in the starting material. uobaghdad.edu.iqorganic-chemistry.org The challenge lies in the synthesis of the appropriate sulfur-containing 1,4-dicarbonyl precursor.

Table 1: Paal-Knorr Furan Synthesis Overview

| Reaction Type | Starting Material | Key Reagent | Product |

|---|---|---|---|

| Furan Synthesis | 1,4-Dicarbonyl Compound | Acid Catalyst (e.g., H₂SO₄) | Substituted Furan |

| Thiophene (B33073) Synthesis | 1,4-Dicarbonyl Compound | Sulfurizing Agent (e.g., P₄S₁₀) | Substituted Thiophene |

Multi-Step Synthesis Pathways from Readily Available Starting Materials

More commonly, complex furans are assembled through multi-step pathways that modify simpler, more accessible furan precursors.

Functional Group Interconversions on Pre-formed Furan Rings

Functional group interconversion (FGI) is a powerful strategy in organic synthesis where one functional group is transformed into another. solubilityofthings.com This approach is highly applicable to the synthesis of this compound, starting from a readily available furan core.

A plausible route begins with a furan derivative halogenated at the 5-position, such as 5-bromofuran-3-carboxylic acid or its ester. This intermediate can undergo nucleophilic substitution with a sulfur nucleophile, like sodium thiomethoxide (NaSMe), to introduce the methylsulfanyl group. Subsequent hydrolysis of the ester group, if present, would yield the final carboxylic acid. A similar synthesis has been reported for an analogous compound, 5-(2-methyl-5-fluorophenylthio)furan-3-carboxylic acid, which was prepared from 5-bromofuran-3-carboxylic acid and 2-methyl-5-fluorothiophenol in the presence of cuprous oxide. prepchem.com This demonstrates the viability of introducing a thioether linkage onto a pre-formed furan-3-carboxylic acid skeleton.

Coupling Reactions Involving Furan and Sulfur Fragments (e.g., Suzuki–Miyaura type approaches to furan systems)

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, widely used for creating carbon-carbon bonds. libretexts.org While typically used for C-C bond formation, variations can be adapted to construct C-S bonds or to couple fragments where one already contains the sulfur atom.

For the synthesis of the target molecule, one could envision a Suzuki-Miyaura reaction coupling a 5-halofuran-3-carboxylate with a boronic acid derivative containing the methylsulfanyl group, or conversely, coupling 5-(boronic acid)furan-3-carboxylate with a sulfur-containing halide. Research has demonstrated that furan and thiophene boronic acids are viable partners in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex heteroaromatic systems. nih.govresearchgate.netnih.gov Success often depends on careful selection of the palladium catalyst, ligands, and base to achieve good yields and avoid unwanted side reactions like protodeboronation. researchgate.net

Catalyst Systems and Reaction Conditions Optimization

The efficiency and selectivity of furan synthesis are heavily dependent on the catalyst system and reaction conditions.

Transition Metal Catalysis in Furan Synthesis (e.g., Palladium, Gold, Copper)

Transition metals play a pivotal role in modern organic synthesis, and the construction of the furan ring is no exception. mdpi.comresearchgate.net

Palladium (Pd): Palladium catalysts are exceptionally versatile. Beyond their use in cross-coupling reactions like Suzuki-Miyaura, they are employed in cyclization reactions to form the furan core. mdpi.com For instance, palladium can catalyze the synthesis of furans from enyne acetates or the oxidative cyclization of alkynes. organic-chemistry.orgslideshare.net

Gold (Au): Gold catalysis has emerged as a powerful tool for furan synthesis, particularly through the cycloisomerization of functionalized acyclic precursors. researchgate.net Gold catalysts can efficiently promote the cyclization of alkynyl ketones and allenyl ketones under mild conditions to afford highly substituted furans. organic-chemistry.orgresearchgate.net

Copper (Cu): Copper catalysts are often used in Ullmann-type couplings and have been applied to furan synthesis. mdpi.com A notable example is the copper-catalyzed coupling cyclization of gem-difluoroalkenes with 1,3-dicarbonyl compounds to produce 2,3,5-trisubstituted furans. organic-chemistry.org Copper catalysis is also relevant for C-S bond formation, as seen in the synthesis of thioether-substituted furans. prepchem.com

Table 2: Transition Metals in Furan Synthesis

| Metal Catalyst | Typical Reaction Type | Example Precursors |

|---|---|---|

| Palladium | Cross-Coupling, Cyclization | Enyne acetates, Aryl halides, Alkynes |

| Gold | Cycloisomerization | Alkynyl ketones, Allenyl ketones |

| Copper | Coupling Cyclization, C-S Bond Formation | gem-Difluoroalkenes, 1,3-Dicarbonyls |

Organocatalytic and Biocatalytic Approaches

In recent years, organocatalysis and biocatalysis have presented greener and often more selective alternatives to traditional metal-based catalysis.

Organocatalysis: This field uses small organic molecules to catalyze reactions. In the context of furan chemistry, organocatalysts like N-heterocyclic carbenes (NHCs) have been used to synthesize furoins from biomass-derived furfural (B47365). researchgate.net Furthermore, cinchona alkaloids have been employed in the asymmetric synthesis of complex, chiral-fused furan systems, demonstrating high levels of stereocontrol. nih.gov These methods showcase the potential of organocatalysis to construct complex furan-containing molecules from simple starting materials. rsc.org

Biocatalysis: This approach utilizes enzymes to perform chemical transformations. While a direct biocatalytic route to this compound is not established, the principle has been demonstrated in related systems. For example, lipases such as Candida antarctica Lipase B (CalB) have been successfully used for the solvent-free synthesis of furan-comprising polyester (B1180765) oligomers. researchgate.netacs.org This highlights the potential for developing enzymatic processes for the synthesis and functionalization of furan rings under mild and environmentally friendly conditions.

Green Chemistry Principles in the Synthesis of this compound

The growing emphasis on sustainability within the chemical industry has propelled the adoption of green chemistry principles in the synthesis of valuable organic compounds. Furan derivatives, including this compound, are of significant interest due to their presence in bioactive molecules and their potential as building blocks. The application of green chemistry to their synthesis aims to reduce environmental impact by focusing on renewable feedstocks, safer reaction conditions, and waste minimization.

The synthesis of furan rings and their subsequent functionalization provides a fertile ground for implementing green chemistry principles. Traditionally, many heterocyclic syntheses rely on petroleum-based starting materials, hazardous solvents, and stoichiometric reagents. In contrast, modern approaches prioritize the use of biomass, catalytic methods, and energy-efficient technologies. Furan platform chemicals, such as furfural and 5-hydroxymethylfurfural (B1680220) (HMF), are readily accessible from the dehydration of C5 and C6 sugars found in lignocellulosic biomass, making them ideal starting points for sustainable chemical production. nih.govfrontiersin.orgmdpi.com

Application of Core Green Chemistry Principles

Several core principles of green chemistry are particularly relevant to the synthesis of this compound and its analogues.

Use of Renewable Feedstocks: The furan core is a prime example of a bio-derived scaffold. Lignocellulosic biomass, a non-food-based renewable resource, can be processed to yield key furan platform chemicals. nih.gov This aligns with the principle of using renewable rather than depleting feedstocks. A green synthetic route would ideally start from one of these platform molecules.

| Platform Chemical | Typical Biomass Source | Derived From |

|---|---|---|

| Furfural | Corn cobs, oat hulls, sugarcane bagasse | Hemicellulose (C5 Sugars, e.g., Xylose) |

| 5-Hydroxymethylfurfural (HMF) | Fruit sugars, corn starch, cellulose | Cellulose (C6 Sugars, e.g., Fructose, Glucose) |

| 2,5-Furandicarboxylic acid (FDCA) | Derived from HMF via oxidation | Cellulose (C6 Sugars) |

Safer Solvents and Catalysts: A major focus of green chemistry is the replacement of volatile and toxic organic solvents. Research in furan chemistry has explored the use of alternative media such as ionic liquids (ILs), deep eutectic solvents (DESs), and water. nih.govacs.org Furthermore, electrocatalytic methods that can be performed in aqueous solutions represent a promising frontier for greening furan conversions. researchgate.net In catalysis, the trend is to move away from stoichiometric reagents and hazardous catalysts toward more benign and recyclable options. This includes the use of solid acid catalysts, non-noble metals (e.g., copper, nickel, iron) in place of precious metals (e.g., palladium, platinum), and enzymatic transformations. frontiersin.orgacs.orgdigitellinc.com

| Aspect | Conventional Approach | Green Chemistry Approach |

|---|---|---|

| Starting Materials | Petroleum-based chemicals | Biomass-derived furans (Furfural, HMF) |

| Solvents | Chlorinated hydrocarbons (e.g., Dichloromethane), DMF, Benzene | Water, Supercritical CO₂, Ionic Liquids, Bio-solvents (e.g., Cymene), Solvent-free |

| Catalysts | Homogeneous precious metal catalysts (e.g., Pd, Pt), Strong mineral acids (H₂SO₄) | Heterogeneous catalysts, Non-noble metals (Cu, Ni, Fe), Biocatalysts (Enzymes), Solid acids frontiersin.orgacs.org |

| Energy Input | High-temperature reflux for extended periods | Microwave irradiation, Ultrasound, Electrocatalysis, Mechanochemistry numberanalytics.com |

| Waste | High E-Factor (significant waste generation) | Low E-Factor, atom-economical reactions, catalyst recycling |

Atom Economy and Energy Efficiency: Synthetic routes are being redesigned to be more atom-economical, ensuring that the maximum number of atoms from the reactants are incorporated into the final product. One-pot or cascade reactions, where multiple transformations occur in a single reactor, are particularly effective at reducing waste from intermediate purification steps and minimizing solvent use. nih.gov Concurrently, alternative energy sources like microwave irradiation and mechanochemistry (ball-milling) are employed to accelerate reaction rates, reduce energy consumption, and often enable solvent-free reactions. numberanalytics.com

Hypothetical Green Synthetic Pathway

While specific green synthesis routes for this compound are not extensively documented, a pathway can be proposed based on these principles. A traditional synthesis might involve a multi-step sequence starting from petroleum-derived precursors, using hazardous reagents for functionalization. For instance, a known method for a similar structure involves the reaction of 5-bromofuran-3-carboxylic acid with a thiophenol using a copper catalyst in dimethylformamide (DMF) at high temperatures. prepchem.com

A greener alternative could be envisioned as follows:

Starting Material: Begin with a bio-derived furan-3-carboxylic acid or a precursor that can be sustainably converted.

Thiolation Step: Instead of using a pre-functionalized aryl halide, a direct C-H functionalization at the 5-position of the furan ring could be employed. This would use a simple, low-cost sulfur source like methanethiol (B179389) or dimethyl sulfoxide (B87167) (DMSO) under catalytic conditions. A heterogeneous, recyclable copper catalyst could replace homogeneous systems.

Solvent and Energy: The reaction could be designed to proceed in a bio-derived solvent or, ideally, under solvent-free mechanochemical conditions to minimize waste and energy use.

This hypothetical approach enhances sustainability by starting from a renewable feedstock, improving atom economy through C-H functionalization, and utilizing safer and more energy-efficient reaction conditions.

| Synthetic Step | Potential Green Improvement | Relevant Green Chemistry Principle |

|---|---|---|

| Furan Ring Source | Utilize furan-3-carboxylic acid derived from biomass platforms. | Use of Renewable Feedstocks |

| Introduction of -SCH₃ group | Direct C-H thiolation using a simple sulfur source and a recyclable, non-noble metal catalyst. | Atom Economy, Catalysis, Reduce Derivatives |

| Reaction Conditions | Employ a bio-derived solvent or solvent-free conditions (mechanochemistry). Use microwave heating for energy efficiency. | Safer Solvents & Auxiliaries, Design for Energy Efficiency |

| Purification | Minimize chromatographic purification by designing a selective reaction, favoring crystallization. | Pollution Prevention |

The continued development of novel catalytic systems and the exploration of bio-based synthons will be crucial in transforming the synthesis of specialized furan derivatives like this compound from a conventional process into a truly sustainable and environmentally benign technology.

Chemical Reactivity and Transformation Studies of 5 Methylsulfanyl Furan 3 Carboxylic Acid

Reactions at the Furan (B31954) Ring System

The furan ring is an electron-rich aromatic system, making it significantly more reactive towards electrophiles than benzene. numberanalytics.compearson.com The reactivity and orientation of substitution reactions on the 5-(methylsulfanyl)furan-3-carboxylic acid ring are governed by the interplay of the directing effects of the methylsulfanyl (-SCH₃) group at the C5 position and the carboxylic acid (-COOH) group at the C3 position.

Electrophilic Aromatic Substitution Patterns on the Furan Ring

Electrophilic aromatic substitution (EAS) is a characteristic reaction of furans, typically occurring at the C2 and C5 positions where the intermediate carbocation is most effectively stabilized. numberanalytics.compearson.com In a substituted furan, the regiochemical outcome is determined by the combined electronic influence of the existing groups.

-COOH Group (C3): The carboxylic acid is an electron-withdrawing group and acts as a deactivating meta-director. numberanalytics.com In the context of the furan ring, it deactivates the ring towards electrophilic attack and directs incoming electrophiles primarily to the C5 position. matanginicollege.ac.in

-SCH₃ Group (C5): The methylsulfanyl group is an electron-donating group through resonance (due to the lone pairs on sulfur) and is activating. It directs incoming electrophiles to the ortho and para positions. In this furan system, this corresponds to the C2 position.

The combined influence of these two groups suggests that electrophilic substitution on this compound would be directed to the C2 and C4 positions. The C2 position is activated by the -SCH₃ group, while the C4 position is the least deactivated position relative to the -COOH group. The precise outcome would depend on the specific electrophile and reaction conditions.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Position | Influence of -COOH (at C3) | Influence of -SCH₃ (at C5) | Predicted Reactivity |

|---|---|---|---|

| C2 | Weakly deactivated | Activated (ortho) | Favorable for substitution |

| C4 | Deactivated (ortho) | Weakly influenced | Possible substitution site |

Nucleophilic Additions and Substitutions on the Furan Ring

The electron-rich nature of the furan ring generally makes it resistant to nucleophilic aromatic substitution (SNAr). Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring system. While the carboxylic acid at C3 is electron-withdrawing, SNAr reactions on furan are most efficient when the activating group is at the C2 or C5 position, directly conjugating with the reaction center. Therefore, direct nucleophilic attack on the furan ring's carbon atoms is considered unlikely under standard conditions.

However, nucleophilic displacement of a substituent at the C5 position is conceivable if the methylsulfanyl group can function as a leaving group. Studies on related compounds have shown that methylthio and methylsulfonyl groups can be replaced by nucleophiles when the furan ring is sufficiently activated.

Ring-Opening Reactions and Derivatization (e.g., Hydrogenolysis of Furan Ring C-O Bonds)

The furan ring can undergo ring-opening reactions under various conditions, most notably through hydrogenolysis. This process involves the cleavage of the C-O bonds within the ring, typically over a metal catalyst, to yield aliphatic compounds. The susceptibility of the furan ring to this reaction is highly dependent on the position of its substituents.

Research comparing the reactivity of furan-2-carboxylic acid (FCA) and furan-3-carboxylic acid has shown that the latter is significantly less reactive towards C–O bond hydrogenolysis. d-nb.inforesearchgate.net This suggests that the position of the carboxyl group strongly influences the stability and reaction pathway of the furan ring.

Table 2: Comparative Reactivity in Furan Ring Hydrogenolysis

| Compound | Conversion (%) | Product Yield (%) | Reference |

|---|---|---|---|

| Furan-2-carboxylic acid | 91 | 47 (methyl 5-hydroxyvalerate) | d-nb.info |

Based on these findings, this compound is expected to exhibit relatively low reactivity towards ring-opening hydrogenolysis compared to its 2-carboxylic acid isomers. d-nb.inforesearchgate.net

Transformations of the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional group that can be converted into a wide array of derivatives through standard organic transformations.

Esterification and Amidation Reactions for Diverse Derivatives

Esterification: The carboxylic acid can be readily converted to its corresponding esters via several methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. libretexts.org This is a reversible reaction, often driven to completion by using the alcohol as the solvent or by removing water as it forms. libretexts.org Other methods include reaction with alkyl halides or using coupling agents. derpharmachemica.com

Amidation: Direct reaction of a carboxylic acid with an amine is often difficult as it tends to form a stable ammonium (B1175870) carboxylate salt. libretexts.org Therefore, the synthesis of amides typically requires the activation of the carboxylic acid. This can be achieved by first converting it to a more reactive derivative like an acid chloride (using reagents such as thionyl chloride, SOCl₂), which then readily reacts with an amine. libretexts.org Alternatively, coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) can facilitate the direct formation of an amide bond by activating the carboxyl group in situ. libretexts.orgmdpi.com

Table 3: Common Methods for Esterification and Amidation

| Transformation | Reagents | Conditions | Reference |

|---|---|---|---|

| Esterification | Alcohol (R'-OH), H₂SO₄ (cat.) | Heat | libretexts.org |

| POCl₃, Alcohol | Room Temperature | derpharmachemica.com | |

| Amidation | 1. SOCl₂ 2. Amine (R'₂NH) | Sequential reaction | libretexts.org |

Reduction and Decarboxylation Pathways

Reduction: The carboxylic acid functionality can be reduced to a primary alcohol. This transformation requires strong reducing agents, as carboxylic acids are relatively resistant to reduction. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this purpose, followed by an aqueous workup to yield the corresponding alcohol, 5-(methylsulfanyl)furan-3-yl)methanol.

Decarboxylation: The removal of the carboxyl group as carbon dioxide (CO₂) is known as decarboxylation. wikipedia.org The decarboxylation of aromatic and heteroaromatic carboxylic acids is often challenging and typically requires harsh conditions, such as high temperatures. However, studies on furantetracarboxylic acid have shown that carboxyl groups can be progressively removed, suggesting that decarboxylation of furan-based carboxylic acids is feasible, potentially leading to the formation of 2-(methylsulfanyl)furan. uni.edu The efficiency of this process for this compound would depend on the specific reaction conditions employed.

Activation Strategies for Carboxylic Acid Group

The carboxylic acid group in this compound is a versatile functional group that can be activated to facilitate reactions such as amidation and esterification. nih.govrsc.org Direct conversion into more reactive intermediates is a common strategy to enhance its electrophilicity.

One of the most effective methods for activating a carboxylic acid is its conversion into an acid chloride . This can be achieved using standard chlorinating agents. For instance, treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) would be expected to transform the carboxylic acid into the highly reactive 5-(methylsulfanyl)furan-3-carbonyl chloride. This intermediate can then readily react with a wide range of nucleophiles.

Another approach involves the use of coupling agents to promote the formation of amides and esters. Reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by amines or alcohols to yield the corresponding amides or esters.

A more recent and cost-effective method involves the use of trichlorotriazine (B8581814) (TCT) in the presence of a formamide (B127407) catalyst, which has been shown to be effective for a broad range of carboxylic acids, facilitating both amidation and esterification through the in-situ generation of the acid chloride. nih.govrsc.org

Table 1: Potential Activated Intermediates and Subsequent Products

| Activating Reagent | Intermediate | Reactant | Final Product |

|---|---|---|---|

| Thionyl chloride (SOCl₂) | 5-(Methylsulfanyl)furan-3-carbonyl chloride | Amine (R-NH₂) | N-substituted-5-(methylsulfanyl)furan-3-carboxamide |

| Oxalyl chloride ((COCl)₂) | 5-(Methylsulfanyl)furan-3-carbonyl chloride | Alcohol (R-OH) | Alkyl 5-(methylsulfanyl)furan-3-carboxylate |

| DCC/DMAP | O-acylisourea intermediate | Amine (R-NH₂) | N-substituted-5-(methylsulfanyl)furan-3-carboxamide |

| EDC/DMAP | O-acylisourea intermediate | Alcohol (R-OH) | Alkyl 5-(methylsulfanyl)furan-3-carboxylate |

Reactivity of the Methylsulfanyl (–SCH₃) Group

The sulfur atom in the methylsulfanyl group is susceptible to oxidation, leading to the formation of the corresponding sulfoxide (B87167) and sulfone. The extent of oxidation can be controlled by the choice of oxidizing agent and reaction conditions.

Mild oxidizing agents, such as sodium periodate (B1199274) (NaIO₄) or a single equivalent of hydrogen peroxide (H₂O₂), would be expected to selectively oxidize the sulfide (B99878) to a sulfoxide , yielding 5-(methylsulfinyl)furan-3-carboxylic acid.

The use of stronger oxidizing agents, or an excess of a milder one, will further oxidize the sulfoxide to the corresponding sulfone . Reagents like potassium permanganate (B83412) (KMnO₄) or meta-chloroperoxybenzoic acid (m-CPBA) are commonly employed for this transformation, which would result in the formation of 5-(methylsulfonyl)furan-3-carboxylic acid. The oxidation of the furan ring itself is a potential side reaction under harsh oxidative conditions. researchgate.netorganicreactions.org

Table 2: Expected Products of Sulfur Oxidation

| Oxidizing Agent | Expected Product | Oxidation State of Sulfur |

|---|---|---|

| Sodium periodate (NaIO₄) | 5-(Methylsulfinyl)furan-3-carboxylic acid | Sulfoxide |

| Hydrogen peroxide (H₂O₂) (1 equiv.) | 5-(Methylsulfinyl)furan-3-carboxylic acid | Sulfoxide |

| Potassium permanganate (KMnO₄) | 5-(Methylsulfonyl)furan-3-carboxylic acid | Sulfone |

| m-Chloroperoxybenzoic acid (m-CPBA) (excess) | 5-(Methylsulfonyl)furan-3-carboxylic acid | Sulfone |

The methylsulfanyl group can be reductively cleaved from the furan ring through a process known as desulfurization. Raney Nickel , a fine-grained, porous nickel-aluminum alloy, is a classic reagent for this transformation. masterorganicchemistry.comresearchgate.net Treatment of this compound with Raney Nickel would likely result in the hydrogenolysis of the carbon-sulfur bond, replacing the methylsulfanyl group with a hydrogen atom to yield furan-3-carboxylic acid . masterorganicchemistry.com This reaction is particularly useful for removing sulfur-containing auxiliaries in organic synthesis. The mechanism of Raney Nickel desulfurization is complex and is thought to involve the adsorption of the sulfur atom onto the nickel surface, followed by cleavage of the C-S bond and hydrogenation. youtube.com

The sulfur atom of the methylsulfanyl group possesses lone pairs of electrons, allowing it to act as a nucleophile . For example, it could react with alkyl halides in an S-alkylation reaction to form a sulfonium (B1226848) salt. This would introduce a positive charge on the sulfur atom, making the methyl and furan groups attached to it more susceptible to nucleophilic attack.

Conversely, after oxidation to a sulfoxide or sulfone, the sulfur atom becomes more electrophilic . The electron-withdrawing nature of the oxygen atoms polarizes the sulfur atom, making it a target for nucleophiles. However, reactions at the sulfur center of sulfoxides and sulfones are less common than reactions at the adjacent carbon atoms.

Mechanistic Investigations of Key Chemical Transformations

For instance, the activation of the carboxylic acid with thionyl chloride is understood to proceed through the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion to liberate sulfur dioxide and the acid chloride.

The oxidation of the methylsulfanyl group is believed to involve the nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidizing agent. For example, with a peroxy acid like m-CPBA, the sulfur's lone pair attacks the outer oxygen of the peroxy group, leading to the formation of the sulfoxide and the corresponding carboxylic acid.

The desulfurization with Raney Nickel is generally considered to proceed via a free-radical mechanism on the surface of the catalyst. youtube.com The sulfur atom is adsorbed onto the nickel surface, weakening the C-S bond. Homolytic cleavage of this bond generates a carbon-centered radical on the furan ring, which then abstracts a hydrogen atom from the hydrogen-rich surface of the Raney Nickel to give the final desulfurized product. masterorganicchemistry.comyoutube.com

Spectroscopic and Advanced Structural Elucidation of 5 Methylsulfanyl Furan 3 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds in solution. By analyzing the chemical shifts, coupling constants, and correlations between different nuclei, a detailed picture of the molecular framework can be established.

The ¹H NMR spectrum of 5-(methylsulfanyl)furan-3-carboxylic acid is expected to show distinct signals for the two furan (B31954) protons, the methyl protons of the methylsulfanyl group, and the acidic proton of the carboxylic acid. The chemical shifts of the furan protons are influenced by the electronic effects of the substituents. The methylsulfanyl group (-SMe) at position 5 is an electron-donating group, which would increase the electron density at the adjacent C4 position, causing the H4 proton to appear at a relatively upfield chemical shift. Conversely, the carboxylic acid group (-COOH) at position 3 is an electron-withdrawing group, which would deshield the adjacent H2 and H4 protons.

Based on data from analogous furan derivatives, the expected chemical shifts can be predicted. For instance, in 2-methyl-5-(methylthio)furan, the furan protons appear at specific chemical shifts that can serve as a reference. The protons on the furan ring of the title compound are expected to exhibit a doublet splitting pattern due to coupling with each other. The coupling constant between H2 and H4 in a 3,5-disubstituted furan is typically small, in the range of 1-2 Hz.

Predicted ¹H NMR Data for this compound:

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H2 | ~7.8-8.2 | d | ~1-2 |

| H4 | ~6.5-6.9 | d | ~1-2 |

| -S-CH₃ | ~2.5-2.8 | s | - |

| -COOH | ~12.0-13.0 | br s | - |

This table is predictive and based on the analysis of structurally similar compounds.

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts of the furan ring carbons are sensitive to the nature of the substituents. The carbon atom attached to the electron-withdrawing carboxylic acid group (C3) is expected to be deshielded and appear at a downfield chemical shift. In contrast, the carbon atom bonded to the electron-donating methylsulfanyl group (C5) will be more shielded.

Predicted ¹³C NMR Data and Key HMBC Correlations:

| Carbon | Predicted Chemical Shift (ppm) | Key HMBC Correlations from Protons |

| C2 | ~140-145 | H4 |

| C3 | ~120-125 | H2, H4 |

| C4 | ~110-115 | H2 |

| C5 | ~155-160 | H4, -S-CH₃ |

| -COOH | ~165-170 | H2, H4 |

| -S-CH₃ | ~15-20 | - |

This table is predictive and based on the analysis of structurally similar compounds.

To further confirm the structure, advanced 2D NMR techniques like Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed. A COSY spectrum would show a correlation between the two furan protons (H2 and H4), confirming their scalar coupling. pressbooks.pub A NOESY experiment can provide information about the spatial proximity of protons. For instance, a NOESY spectrum could show a through-space correlation between the methyl protons of the methylsulfanyl group and the H4 proton, which would help to confirm the geometry of the molecule.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

The IR spectrum is expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid dimer, which is a characteristic feature of carboxylic acids in the solid state or in concentrated solutions. rsc.orgresearchgate.net The C=O stretching vibration of the carboxylic acid will appear as a strong, sharp band around 1700-1725 cm⁻¹. rsc.orgresearchgate.net The furan ring vibrations, including C-H stretching, C=C stretching, and ring breathing modes, are expected in the fingerprint region (below 1600 cm⁻¹). iosrjournals.orgresearchgate.net The C-S stretching vibration of the methylsulfanyl group is typically observed in the range of 600-800 cm⁻¹. iosrjournals.org

Raman spectroscopy provides complementary information. The C=C stretching vibrations of the furan ring are often strong in the Raman spectrum. The C-S stretching vibration may also be more prominent in the Raman spectrum compared to the IR spectrum.

Predicted Vibrational Frequencies for this compound:

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| O-H stretch (carboxylic acid dimer) | 2500-3300 | Broad, Strong | Weak |

| C-H stretch (furan) | 3100-3150 | Medium | Medium |

| C-H stretch (methyl) | 2900-3000 | Medium | Medium |

| C=O stretch (carboxylic acid) | 1700-1725 | Strong, Sharp | Medium |

| C=C stretch (furan ring) | 1500-1600 | Medium-Strong | Strong |

| C-O stretch (furan ring) | 1000-1200 | Strong | Weak |

| C-S stretch | 600-800 | Medium | Strong |

This table is predictive and based on the analysis of structurally similar compounds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₆H₆O₃S), the calculated molecular weight is approximately 158.18 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z 158.

The fragmentation of the molecular ion under electron ionization (EI) would likely proceed through several pathways. A common fragmentation for carboxylic acids is the loss of a hydroxyl radical (-OH, 17 Da) to give a peak at m/z 141, or the loss of the entire carboxyl group (-COOH, 45 Da) to give a peak at m/z 113. nih.govlibretexts.orgyoutube.com Fragmentation of the furan ring itself can also occur, leading to various smaller fragments. nih.goved.ac.uk The methylsulfanyl group can also influence the fragmentation, with a possible loss of a methyl radical (-CH₃, 15 Da) or a thioformyl (B1219250) radical (-CHS, 45 Da). The fragmentation of alkylthio groups can involve hydrogen transfer and skeletal rearrangements. lookchem.com

Predicted Key Fragments in the Mass Spectrum:

| m/z | Possible Fragment Ion |

| 158 | [M]⁺ |

| 141 | [M - OH]⁺ |

| 113 | [M - COOH]⁺ |

| 143 | [M - CH₃]⁺ |

| 113 | [M - CHS]⁺ |

This table is predictive and based on the analysis of structurally similar compounds.

X-ray Crystallography of Solid-State Structures and Crystal Packing Motifs

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While no crystal structure for this compound is currently available in the public domain, predictions about its solid-state structure can be made based on related compounds.

Conformational Analysis and Stereochemical Characterization

The conformational flexibility and stereochemical properties of this compound are primarily dictated by the rotational barriers around the single bonds connecting the substituents to the furan ring. A comprehensive understanding of these aspects is crucial as they can significantly influence the molecule's chemical reactivity and biological activity. The analysis involves the study of different spatial arrangements of the atoms (conformers) that result from rotation about single bonds and the characterization of any stereoisomers.

The primary sources of conformational isomerism in this compound are the rotation of the carboxylic acid group relative to the furan ring and the rotation of the methylsulfanyl group.

Rotational Isomers of the Carboxylic Acid Group:

The rotation around the C3-C(O)OH bond gives rise to two principal planar conformers, often designated as syn and anti. In the syn-conformer, the carbonyl oxygen of the carboxylic acid is oriented toward the C4 position of the furan ring. In the anti-conformer, the carbonyl oxygen is directed away from the C4 position. The relative stability of these conformers is influenced by a combination of steric and electronic effects. Theoretical studies on related molecules like 3-formylfuran have shown that the energy difference between such conformers and the rotational barrier can be determined using computational methods such as Density Functional Theory (DFT). researchgate.net For instance, in 3-formylfuran, the trans conformation (analogous to anti) is predicted to be more stable than the cis (analogous to syn) conformation, with a calculated rotational barrier of 8.10 kcal/mol. researchgate.net A similar trend would be expected for this compound, although the presence of the methylsulfanyl group at the 5-position could influence the electron distribution in the ring and, consequently, the rotational barrier.

Rotational Isomers of the Methylsulfanyl Group:

Rotation around the C5-S bond of the methylsulfanyl group also leads to different conformers. The orientation of the methyl group relative to the furan ring can be characterized by the dihedral angle. While free rotation might be expected, small to moderate barriers to rotation can exist due to steric interactions with the adjacent hydrogen atom at C4 and electronic interactions between the sulfur lone pairs and the furan π-system. Studies on methyl internal rotation in other furan derivatives have shown that these barriers can be quantified using techniques like microwave spectroscopy. researchgate.net

Stereochemical Characterization:

Advanced spectroscopic techniques are instrumental in elucidating these conformational and stereochemical details.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for conformational analysis in solution. auremn.org.br The chemical shifts and coupling constants of the protons on the furan ring can be sensitive to the orientation of the substituents. nih.govresearchgate.net For example, the through-space interaction between the carboxylic acid proton and the H4 proton might differ in the syn and anti conformers, leading to observable changes in their respective NMR spectra. Dynamic NMR studies at varying temperatures can also be employed to determine the energy barriers between different conformers. nih.gov

X-ray Crystallography: In the solid state, X-ray crystallography can provide unambiguous information about the preferred conformation and the precise bond lengths and angles of the molecule. nih.gov This technique would definitively establish the planarity of the molecule and the relative orientation of the substituent groups in the crystal lattice. Although no crystal structure for this compound is publicly available, data from related furan carboxylic acid derivatives often show a high degree of planarity and specific hydrogen bonding patterns in the solid state. nih.govmdpi.com

Hypothetical Conformational Energy Profile:

Based on studies of analogous furan derivatives, a hypothetical energy profile for the rotation of the carboxylic acid group can be proposed. The following table illustrates the expected relative energies and rotational barriers for the syn and anti conformers of this compound, as might be determined by computational chemistry.

| Conformer | Dihedral Angle (O=C-C3=C4) | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) |

| anti | 180° | 0 (most stable) | - |

| Transition State | 90° | ~8-10 | 8-10 |

| syn | 0° | ~1-2 | - |

Note: The data in this table is hypothetical and based on trends observed in similar furan-3-carboxylic acid derivatives. Actual values would require specific experimental or computational determination.

Computational and Theoretical Chemistry Studies of 5 Methylsulfanyl Furan 3 Carboxylic Acid

Electronic Structure and Bonding Analysis

A thorough analysis of the electronic structure and bonding is fundamental to understanding the chemical behavior of 5-(methylsulfanyl)furan-3-carboxylic acid. Computational methods allow for a detailed examination of its molecular orbitals and charge distribution.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict the properties of molecules and solids. For this compound, DFT calculations can provide a detailed picture of its ground state properties, including its optimized geometry, bond lengths, and bond angles. These calculations are crucial for understanding the molecule's stability and conformational preferences.

DFT studies on similar furan (B31954) derivatives have demonstrated the reliability of this approach in predicting molecular geometries. For instance, calculations on furan-2-carboxylic acid derivatives have shown good agreement between theoretical and experimental structures. While specific DFT data for this compound is not available in the cited literature, a hypothetical optimized geometry can be predicted based on the known structures of related compounds.

| Parameter | Value | Parameter | Value |

|---|---|---|---|

| Bond Lengths (Å) | Bond Angles (°) | ||

| O1-C2 | 1.370 | C5-O1-C2 | 106.5 |

| C2-C3 | 1.365 | O1-C2-C3 | 110.0 |

| C3-C4 | 1.435 | C2-C3-C4 | 107.0 |

| C4-C5 | 1.360 | C3-C4-C5 | 106.5 |

| C5-O1 | 1.375 | C4-C5-O1 | 110.0 |

| C3-C6 | 1.480 | C2-C3-C6 | 128.0 |

| C6-O2 | 1.220 | C4-C3-C6 | 125.0 |

| C6-O3 | 1.350 | O2-C6-O3 | 123.0 |

| C5-S1 | 1.770 | O1-C5-S1 | 125.0 |

| S1-C7 | 1.810 | C4-C5-S1 | 125.0 |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.

For this compound, the MEP map would likely show a region of high electron density around the oxygen atoms of the carboxylic acid group, making them potential sites for interaction with electrophiles. The hydrogen atom of the hydroxyl group would be a region of positive potential, indicating its acidic nature. The sulfur atom of the methylsulfanyl group, with its lone pairs of electrons, would also contribute to the nucleophilic character of the molecule.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

In the context of this compound, FMO analysis can predict its reactivity in various chemical reactions. The distribution of the HOMO and LUMO across the molecule would indicate the most probable sites for electrophilic and nucleophilic attack. For instance, in related furan compounds, the HOMO is often localized on the furan ring, suggesting its susceptibility to electrophilic substitution. The LUMO, on the other hand, may be distributed over the carboxylic acid group, indicating its potential to act as an electron acceptor. DFT calculations on multi-substituted furan rings have shown HOMO-LUMO gaps in the range of 5.32 to 5.42 eV. researchgate.net

| Orbital | Energy (eV) | Interpretation |

|---|---|---|

| HOMO | -6.5 | Indicates the energy of the highest energy electrons available for donation. |

| LUMO | -1.2 | Indicates the energy of the lowest energy empty orbital available to accept electrons. |

| HOMO-LUMO Gap | 5.3 | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating complex reaction mechanisms, providing insights into the transition states and intermediates that are often difficult to observe experimentally.

To understand how a chemical reaction proceeds from reactants to products, it is essential to identify the transition state (TS), which is the highest energy point along the reaction pathway. Computational methods can be used to locate the structure of the transition state and calculate its energy. Once the transition state is found, an Intrinsic Reaction Coordinate (IRC) calculation can be performed to confirm that the located TS connects the reactants and products. The IRC path maps out the minimum energy pathway for the reaction, providing a detailed picture of the geometric changes that occur during the transformation.

For a hypothetical reaction involving this compound, such as an esterification or a substitution reaction, these calculations would be crucial. For example, in a study of the Au-catalyzed isomerization of alkynyl epoxides to furans, DFT calculations were used to determine the energies of transition states and intermediates, revealing the rate-limiting step of the reaction. maxapress.commaxapress.com

| Parameter | Value (kJ/mol) | Significance |

|---|---|---|

| Activation Energy (Ea) | 85 | The minimum energy required for the reaction to occur; determines the reaction rate. |

| Enthalpy of Reaction (ΔH) | -45 | A negative value indicates an exothermic reaction (releases heat). |

| Gibbs Free Energy of Reaction (ΔG) | -60 | A negative value indicates a spontaneous reaction under the given conditions. |

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry plays a pivotal role in the prediction of spectroscopic properties for novel compounds, including derivatives of furan-3-carboxylic acid. Theoretical calculations, often employing density functional theory (DFT) and time-dependent DFT (TD-DFT), are utilized to predict various spectra such as infrared (IR), Raman, and nuclear magnetic resonance (NMR). These computational methods allow for the assignment of vibrational modes and the prediction of chemical shifts, which can be correlated with experimental data to confirm molecular structures.

For furan-containing compounds, computational studies have been used to determine thermodynamic properties and analyze spectroscopic data. For instance, in studies of related compounds like 2-methyl-5-arylfuran-3-carboxylic acid derivatives, experimental techniques such as 1H NMR spectroscopy are used for structural elucidation. lp.edu.ua While specific predictive studies on this compound are not detailed in available literature, the established methodologies are broadly applicable. The process involves optimizing the molecular geometry at a chosen level of theory, followed by frequency calculations to predict IR spectra or GIAO (Gauge-Independent Atomic Orbital) calculations for NMR chemical shifts. The correlation between these predicted values and experimentally obtained spectra is a powerful tool for structural verification and understanding the electronic properties of the molecule.

Quantum Theory of Atoms in Molecules (QTAIM) and Electron Density Analysis (e.g., for Bioisosterism)

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the electron density of a molecule to understand its chemical bonding and structure. A key application of this analysis is in the quantitative evaluation of bioisosterism, where one functional group is replaced by another to modulate the properties of a bioactive molecule while retaining its biological activity. The carboxylic acid group is frequently a target for bioisosteric replacement in drug design.

The furan ring is considered a potential non-classical bioisostere of the carboxylic acid group. QTAIM-based tools, such as the calculation of Average Electron Density (AED), have been developed to quantify the similarity between such groups. nih.govresearchgate.net Studies have shown that despite having different volumes and electron populations, the AEDs of carboxylic acids and furans can exhibit similarities. nih.gov This quantitative approach provides a more precise measure of bioisosteric similarity compared to qualitative methods like electrostatic potential (ESP) maps, which can sometimes fail to depict similarities accurately. nih.gov

The AED tool has been shown to be transferable, with the AED of a given bioisostere remaining consistent (typically within a 5% difference) regardless of the surrounding chemical environment. nih.gov This robustness makes it a valuable tool in drug design for evaluating potential bioisosteric replacements. For example, a comparison between carboxylic acid and furan moieties reveals significant differences in volume and electron population, yet the ratio of these properties can be similar, reflecting a degree of electronic resemblance captured by the AED. nih.gov

| Property | Carboxylic Acid | Furan | % Difference (Furan vs. Carboxylic Acid) |

|---|---|---|---|

| Average Volume (a.u.) | 322 ± 10 | 574 ± 12 | 78% |

| Average Electron Population (a.u.) | 22.9 ± 0.1 | 34.8 ± 0.1 | 52% |

This interactive table summarizes the average volume and electron population for carboxylic acid and furan moieties as determined by QTAIM analysis. The data highlights the quantitative differences between these two functional groups, which are crucial for bioisosteric evaluation.

Solvation Effects and Conformational Dynamics Studies

The biological activity and physicochemical properties of a molecule are profoundly influenced by its interactions with the surrounding solvent and its conformational flexibility. Computational studies of solvation effects and conformational dynamics are therefore essential in molecular design and understanding chemical behavior.

Solvation models, such as the Solvation Model based on Density (SMD), are employed to study how a molecule like this compound behaves in different environments, from aqueous physiological conditions to the hydrophobic interior of a protein. researchgate.net Studies on carboxylic acid bioisosteres have shown that AED values, a measure of electronic similarity, remain largely consistent irrespective of the dielectric constant of the medium, supporting the use of this tool in evaluating bioisosterism in various environments. researchgate.net

Furthermore, the thermodynamic properties related to solubility have been experimentally and computationally investigated for derivatives of arylfuran-carboxylic acids in various organic solvents. lp.edu.ua Such studies determine key parameters like the enthalpy and entropy of solubility and mixing, which are critical for understanding the dissolution process and for applications in areas like polymer synthesis and medicinal chemistry. lp.edu.ua

Synthesis and Exploration of Analogues and Derivatives of 5 Methylsulfanyl Furan 3 Carboxylic Acid

Modifications on the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, allowing for the synthesis of esters, amides, hydrazides, and other related functional groups. These transformations are typically high-yielding and proceed through well-established synthetic protocols.

Standard esterification procedures, such as Fischer-Speier esterification involving reaction with an alcohol in the presence of a catalytic amount of strong acid, can be employed to synthesize a variety of alkyl and aryl esters of 5-(methylsulfanyl)furan-3-carboxylic acid.

Amide synthesis generally proceeds via activation of the carboxylic acid. A common method involves the conversion of the carboxylic acid to the corresponding acid chloride, which is then reacted with a primary or secondary amine. nih.gov Alternatively, peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1,1'-carbonyldiimidazole (B1668759) (CDI) can be used to facilitate the direct condensation of the carboxylic acid with an amine, providing the desired amide under mild conditions. mdpi.comorientjchem.org

Hydrazides are typically prepared by the reaction of the corresponding ester with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like ethanol. researchgate.net This straightforward reaction is often driven to completion by the precipitation of the hydrazide product. A PubChem entry for a closely related compound, 5-(phenylsulfanylmethyl)furan-3-carbohydrazide, confirms the feasibility of synthesizing such derivatives. nih.gov

Table 1: Examples of Carboxylic Acid Moiety Modifications

| Derivative Type | Reagents and Conditions | General Structure |

|---|---|---|

| Esters | R-OH, H⁺ (cat.) |  |

Table generated based on general synthetic principles in organic chemistry.

Acid halides, particularly acid chlorides, are valuable reactive intermediates for the synthesis of esters and amides. google.com They can be readily prepared from the parent carboxylic acid by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). rsc.orgresearchgate.net These reactions are typically performed in an inert solvent.

Symmetrical anhydrides can be synthesized by the dehydration of two equivalents of the carboxylic acid, often facilitated by a strong dehydrating agent like phosphorus pentoxide (P₂O₅). Mixed anhydrides can also be formed by reacting the carboxylic acid with an acyl halide or another anhydride.

Variations of the Sulfur-Containing Substituent

The methylsulfanyl group at the C-5 position offers another avenue for structural diversification. This can involve changing the alkyl or aryl group attached to the sulfur or modifying the oxidation state of the sulfur atom itself.

The synthesis of analogues with different alkyl or aryl thioethers can be achieved through nucleophilic aromatic substitution on a suitable 5-halofuran-3-carboxylic acid precursor. For instance, the reaction of 5-bromofuran-3-carboxylic acid with a thiol, such as 2-methyl-5-fluorothiophenol, in the presence of a copper catalyst like cuprous oxide, has been shown to yield the corresponding 5-arylthiofuran derivative. prepchem.com This method is adaptable for the introduction of various aryl and alkylthio groups.

Table 2: Synthesis of 5-Arylthiofuran-3-carboxylic Acid Derivatives

| Starting Material | Thiol | Catalyst | Product |

|---|---|---|---|

| 5-Bromofuran-3-carboxylic acid | 2-Methyl-5-fluorothiophenol | Cu₂O | 5-(2-Methyl-5-fluorophenylthio)furan-3-carboxylic acid prepchem.com |

This table is based on a specific literature example.

While direct synthesis of trifluoromethylthio analogues is less commonly reported for this specific scaffold, they are often prepared using trifluoromethylthiolating reagents.

The sulfide (B99878) linkage can be oxidized to afford the corresponding sulfoxide (B87167) and sulfone. The oxidation of sulfides to sulfones is a well-established transformation, typically achieved using oxidizing agents such as hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), or potassium permanganate (B83412). organic-chemistry.org The choice of oxidant and reaction conditions can allow for the selective formation of either the sulfoxide or the sulfone.

The synthesis of sulfonamide derivatives can be more complex. A plausible route involves the conversion of a 5-halofuran precursor to a sulfonyl chloride, followed by reaction with an amine. A commercially available analogue, 2-methyl-5-(methylsulfamoyl)furan-3-carboxylic acid, demonstrates the existence of furan-sulfonamide structures. sigmaaldrich.com

Table 3: Examples of Modified Sulfur Functionalities

| Functionality | Synthetic Approach | General Structure |

|---|---|---|

| Sulfonyl (Sulfone) | Oxidation of the corresponding sulfide (e.g., with H₂O₂) organic-chemistry.org |  |

| Sulfonamide | Multi-step synthesis likely involving a sulfonyl chloride intermediate |  |

Table generated based on general synthetic principles and the existence of related compounds.

Substituent Effects at C-2 and C-4 Positions of the Furan (B31954) Ring

Introducing substituents at the C-2 and C-4 positions of the this compound ring system allows for a fine-tuning of the molecule's electronic and steric properties. The synthesis of such polysubstituted furans can be approached either by constructing the furan ring with the desired substitution pattern already in place or by functionalizing a pre-existing furan ring.

The synthesis of 2,4-disubstituted furan derivatives has been demonstrated through various methodologies, including the cycloisomerization of α-hydroxyoxetanyl ketones. rsc.org However, applying such methods to directly produce derivatives of this compound would require a multi-step approach.

Direct functionalization of the furan ring at the C-2 or C-4 positions can be challenging due to the directing effects of the existing substituents. Electrophilic aromatic substitution reactions, such as halogenation or nitration, would likely be directed by the electron-donating methylsulfanyl and furan oxygen atoms. The precise location of substitution would depend on the specific reaction conditions and the interplay of these directing effects. Subsequent modification of these newly introduced functional groups could then lead to a wider array of derivatives.

Fused Furan Systems Incorporating the Carboxylic Acid and Methylsulfanyl Group (e.g., Benzofurans, Thienofurans)

The synthesis of fused furan systems, such as benzofurans and thienofurans, represents a significant area of interest in medicinal and materials chemistry due to their prevalence in biologically active compounds and functional materials. nih.gov While direct cyclization of this compound into such systems is not prominently documented, established synthetic methodologies for furan derivatives can be adapted to construct these fused rings. The strategic positioning of the methylsulfanyl and carboxylic acid groups offers unique opportunities for directed synthesis.

Key synthetic strategies could involve intramolecular cyclization reactions. nih.gov For instance, the furan ring can be functionalized at the 4-position with a suitable side chain that can subsequently participate in a ring-closing reaction. One potential pathway to a benzofuran (B130515) system involves the introduction of a phenolic precursor. This could be achieved by first converting the carboxylic acid to a ketone via a Friedel-Crafts-type acylation with a protected phenol, followed by cyclization.

Palladium-catalyzed cross-coupling reactions are another powerful tool for benzofuran synthesis. nih.govorganic-chemistry.org A hypothetical route could start with the bromination of the furan ring at the 4-position. The resulting bromo-derivative could then undergo a Sonogashira coupling with an ortho-hydroxy-substituted terminal alkyne, followed by an intramolecular cyclization to yield the benzofuran core. nih.gov Similarly, coupling with an ortho-amino thiophenol derivative could pave the way for thienofuran synthesis.

The table below outlines potential synthetic approaches for creating fused furan systems from precursors derivable from this compound.

Table 1: Proposed Synthetic Strategies for Fused Furan Systems

| Target Fused System | Proposed Strategy | Key Precursor Derivative | Necessary Reagents/Catalysts | Reaction Type |

|---|---|---|---|---|

| Benzofuran | Intramolecular Cyclization | 4-Acyl furan with an ortho-hydroxyaryl group | Acid or base catalyst | Friedel-Crafts Acylation, Cyclodehydration |

| Benzofuran | Palladium-Catalyzed Annulation | 4-Bromo-5-(methylsulfanyl)furan-3-carboxylic acid | Pd catalyst, Cu co-catalyst, base | Sonogashira Coupling, Intramolecular Cyclization |

| Thienofuran | Nucleophilic Aromatic Substitution and Cyclization | 4-Halo-5-(methylsulfanyl)furan-3-carboxylic ester | ortho-aminothiophenol, base | SNAr, Intramolecular Condensation |

These strategies leverage the existing functional groups to guide the assembly of more complex heterocyclic scaffolds. The carboxylic acid can be converted into various functional groups (esters, amides, ketones) to facilitate these transformations. nih.gov

Structure-Reactivity Relationships within the Series of Analogues (non-biological context)